molecular formula C21H26O6 B13417624 4'-O-Methyllariciresinol

4'-O-Methyllariciresinol

Cat. No.: B13417624
M. Wt: 374.4 g/mol
InChI Key: SFMHPISSGZFAHZ-CKJXQJPGSA-N
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Description

4’-O-Methyllariciresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its diverse biological activities and potential health benefits. This compound is particularly interesting due to its presence in traditional medicinal plants and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methyllariciresinol typically involves the coupling of two phenylpropanoid units. One common method is the oxidative coupling of coniferyl alcohol derivatives. The reaction conditions often include the use of oxidizing agents such as peroxidases or laccases, and the process is usually carried out in an aqueous or organic solvent system.

Industrial Production Methods: Industrial production of 4’-O-Methyllariciresinol is less common due to the complexity of its synthesis. it can be extracted from plant sources such as Forsythiae Fructus, which is known to contain various lignans including 4’-O-Methyllariciresinol .

Chemical Reactions Analysis

Types of Reactions: 4’-O-Methyllariciresinol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Peroxidases, laccases, and other oxidizing agents.

    Reducing Agents: Hydrogen gas in the presence of a catalyst, such as palladium on carbon.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products:

Scientific Research Applications

    Chemistry: It serves as a model compound for studying lignan biosynthesis and metabolism.

    Biology: It exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its bioactive properties, it is being investigated for potential therapeutic applications, including its use in treating inflammatory diseases and cancer.

Mechanism of Action

The mechanism of action of 4’-O-Methyllariciresinol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4’-O-Methyllariciresinol is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

    Pinoresinol: Another lignan with similar antioxidant and anti-inflammatory properties.

    Secoisolariciresinol: Known for its anticancer and estrogenic activities.

    Matairesinol: Exhibits antioxidant and anticancer properties.

Compared to these compounds, 4’-O-Methyllariciresinol has a distinct methyl group at the 4’ position, which may contribute to its unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

4-[(2S,3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C21H26O6/c1-24-18-7-4-13(9-20(18)26-3)8-15-12-27-21(16(15)11-22)14-5-6-17(23)19(10-14)25-2/h4-7,9-10,15-16,21-23H,8,11-12H2,1-3H3/t15-,16-,21+/m0/s1

InChI Key

SFMHPISSGZFAHZ-CKJXQJPGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC

Origin of Product

United States

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